6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one
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Overview
Description
6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one is a chemical compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxan-3-one structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to form the desired oxan-3-one structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxan-3-one structure to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols.
Scientific Research Applications
6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is involved in the development of drug candidates and the study of drug metabolism.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other positions in the molecule. The compound can be deprotected under mild conditions, revealing the free hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Another TBDMS-protected compound used in organic synthesis.
(6-Bromohexyloxy)-tert-butyldimethylsilane: A similar compound with a bromohexyl group instead of an oxan-3-one structure.
Uniqueness
6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the oxan-3-one moiety. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are required.
Properties
Molecular Formula |
C12H24O3Si |
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Molecular Weight |
244.40 g/mol |
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-one |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h11H,6-9H2,1-5H3 |
InChI Key |
MSXQNPGCJIQANM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)CO1 |
Origin of Product |
United States |
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